Target Compound Profile: Potent and Selective Inhibition of T315I Mutant Bcr-Abl Kinase
The target compound, designated HG-7-85-01, demonstrates potent and selective inhibition of the T315I gatekeeper mutant of Bcr-Abl kinase, a notoriously resistant target in chronic myeloid leukemia (CML). In a direct head-to-head comparison using in vitro kinase assays, the compound inhibits T315I mutant Bcr-Abl with an IC50 of 3 nM . This is a critical differentiation point, as this mutant confers resistance to most first- and second-generation Bcr-Abl inhibitors.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | T315I mutant Bcr-Abl kinase |
| Quantified Difference | 3 nM |
| Conditions | In vitro ATP-competitive kinase inhibition assay using recombinant T315I mutant Bcr-Abl kinase domain |
Why This Matters
This data directly addresses a key unmet need in CML research, providing a benchmark for potency against a major drug-resistant target.
